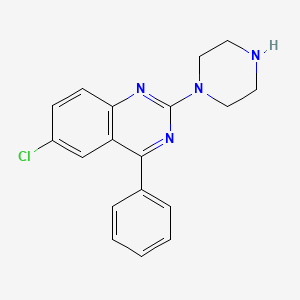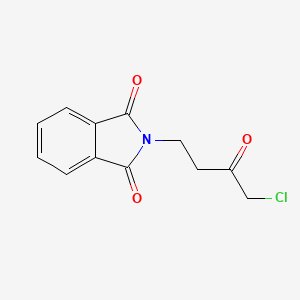
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-3-oxobutyryl chloride” is a related compound with the molecular formula C4H4Cl2O2 . Another related compound is “Ethyl 4-chloro-4-oxobutyrate” which has the CAS Number: 14794-31-1 and Molecular Weight: 164.59 .
Synthesis Analysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a preferred method for the synthesis of optically active ethyl-4-chloro-3-hydroxybutanoate .
Molecular Structure Analysis
The molecular structure of “4-chloro-3-oxobutyryl chloride” has the molecular formula C4H4Cl2O2 .
Chemical Reactions Analysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a common chemical reaction involving this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, Ethyl 4-chloro-3-oxobutanoate, include a melting point of -8°C, boiling point of 236°C, density of 1.21 g/cm3, and a refractive index of 1.4221 (19 C) .
Aplicaciones Científicas De Investigación
Chiral Synthesis:
Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a chiral intermediate used in the synthesis of statins, a class of widely prescribed cholesterol-lowering drugs. Researchers have explored the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce (S)-CHBE with excellent stereoselectivity . This process holds promise for large-scale applications due to its high space-time yield and enantiomeric excess.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 . This enzyme plays a crucial role in the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate .
Mode of Action
The compound interacts with its target enzyme, carbonyl reductase ChKRED20, to catalyze the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate . This reaction is characterized by excellent stereoselectivity .
Biochemical Pathways
The compound is involved in the biocatalytic asymmetric reduction of carbonyl compounds, a process that produces enantiopure alcohols . These alcohols are important intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug statins .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its interaction with the target enzyme, the efficiency of the biocatalytic process, and the properties of the resulting product .
Result of Action
The action of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione results in the production of ethyl (S)-4-chloro-3-hydroxybutanoate . This compound is a key chiral intermediate for the synthesis of statins, a group of cholesterol-lowering drugs .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, thereby enhancing the biotransformation of the compound into ethyl (S)-4-chloro-3-hydroxybutanoate . Furthermore, the addition of L-glutamine and Tween-80 to the reaction media can further improve the biosynthesis of the product .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-3-oxobutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDIXRLHFMBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
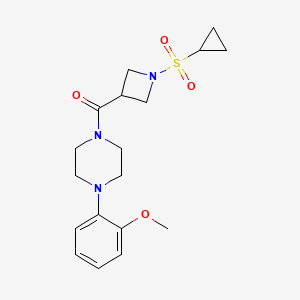
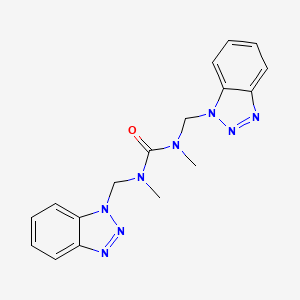
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

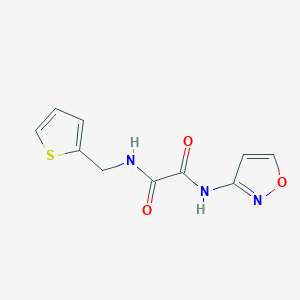
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
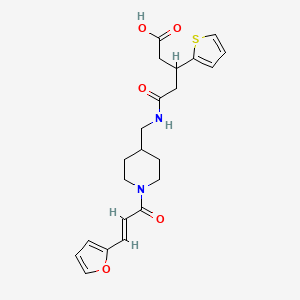
![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)
